![molecular formula C32H46N4O3 B14065868 Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester
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Overview
Description
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a butanoic acid esterified with an ethyl group, and a phenoxy group substituted with a benzimidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester typically involves multiple steps:
Formation of the benzimidazole derivative: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Substitution with the piperazine group: The benzimidazole derivative is then reacted with 4-methylpiperazine in the presence of a base to introduce the piperazine moiety.
Formation of the phenoxy group: The substituted benzimidazole is then reacted with 2,6-bis(1,1-dimethylethyl)phenol under basic conditions to form the phenoxy group.
Esterification: Finally, the phenoxy-substituted benzimidazole is esterified with butanoic acid and ethanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can occur at the ester and benzimidazole groups.
Substitution: The phenoxy and piperazine groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperazine groups.
Reduction: Reduced forms of the ester and benzimidazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole and piperazine groups are known to interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, methyl ester
- Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, propyl ester
Uniqueness
The ethyl ester derivative is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl and propyl counterparts, which may have different physical and chemical properties.
Biological Activity
Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester (CAS No. 1311982-94-1) is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C39H50N6O3
- Molecular Weight : 650.85 g/mol
- Structure : The compound features a butanoic acid group linked to a phenoxy moiety with a piperazine and benzimidazole substituent.
The biological activity of this compound is largely attributed to its structural components, which may influence various cellular pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival. For example, inhibitors targeting MEK1/2 kinases have demonstrated effectiveness against leukemia cells, suggesting that this compound may exhibit similar properties by modulating signaling pathways related to cancer cell growth .
- Antimicrobial Activity : Benzimidazole derivatives often possess antimicrobial properties. Studies indicate that modifications in the structure can enhance their efficacy against various pathogens .
- Neuroprotective Effects : The piperazine moiety is associated with neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds:
Case Studies
Several studies highlight the biological implications of related compounds:
- Study on MEK Inhibitors : A study demonstrated that MEK inhibitors like AZD6244 led to significant growth inhibition in leukemia cell lines at low concentrations, indicating that compounds with similar structures could potentially exhibit comparable effects .
- Antimicrobial Evaluation : Research on benzothiazole derivatives showed promising antibacterial activity against pathogenic bacteria, suggesting that structural modifications can enhance efficacy against infections .
Properties
Molecular Formula |
C32H46N4O3 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl 4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanoate |
InChI |
InChI=1S/C32H46N4O3/c1-9-38-28(37)11-10-18-39-29-24(31(2,3)4)19-22(20-25(29)32(5,6)7)30-33-26-13-12-23(21-27(26)34-30)36-16-14-35(8)15-17-36/h12-13,19-21H,9-11,14-18H2,1-8H3,(H,33,34) |
InChI Key |
OPDVNHZEXHIIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C)C(C)(C)C |
Origin of Product |
United States |
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